molecular formula C10H16ClNO B147568 1-(3-Methoxyphenyl)propan-2-amine hydrochloride CAS No. 35294-10-1

1-(3-Methoxyphenyl)propan-2-amine hydrochloride

Cat. No. B147568
CAS RN: 35294-10-1
M. Wt: 201.69 g/mol
InChI Key: DZZOPEUEYCVTQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods, including reductive amination, as seen in the synthesis of methamphetamine impurities . Reductive amination is a common synthetic route for producing amines, which could be applicable to the synthesis of "1-(3-Methoxyphenyl)propan-2-amine hydrochloride". The impurity identified in methamphetamine synthesis was produced via reductive amination of a ketone precursor . This suggests that a similar approach could be used for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction and computational methods . The crystal structure and molecular geometry of a Schiff base compound were determined, showing the importance of such techniques in understanding the structure of organic compounds . These methods could be applied to "1-(3-Methoxyphenyl)propan-2-amine hydrochloride" to gain insights into its molecular conformation.

Chemical Reactions Analysis

The reactivity of compounds with similar functional groups has been studied, particularly the kinetics and mechanisms of reactions involving thionocarbonates and amines . The study of these reactions provides a basis for understanding how "1-(3-Methoxyphenyl)propan-2-amine hydrochloride" might react under various conditions, as the presence of an amine group can lead to nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and reactivity, can be inferred from the studies presented. For instance, the solvated molecular salt structure and hydrogen bonding patterns provide information on the solubility and crystal packing of similar compounds . The antimicrobial activity of compounds with similar structural motifs has been evaluated, indicating potential biological applications .

Scientific Research Applications

Reactions with Alicyclic Amines

A study conducted by Castro, Leandro, Quesieh, and Santos (2001) examined the kinetics and mechanisms of the reactions of 3-methoxyphenyl compounds with secondary alicyclic amines. This research provides insight into the reaction dynamics of similar compounds like 1-(3-Methoxyphenyl)propan-2-amine hydrochloride in organic chemistry (Castro, E., Leandro, L., Quesieh, N., & Santos, J., 2001).

Synthesis of Optical Active Intermediates

Fan, Chen, Hai, and Wu (2008) presented a method for synthesizing optical active intermediates from compounds including 1-(3-Methoxyphenyl)propan-2-amine, highlighting its utility in the production of pharmaceutical intermediates (Fan, W., Chen, L., Hai, L., & Wu, Y., 2008).

Application in Polymer Modification

Aly and El-Mohdy (2015) explored the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including analogs of 1-(3-Methoxyphenyl)propan-2-amine. This study indicates potential applications in medical fields due to enhanced antibacterial and antifungal activities (Aly, H. M., & El-Mohdy, H. L. A., 2015).

Antineoplastic Agent Synthesis

Pettit, Anderson, Herald, Jung, Lee, Hamel, and Pettit (2003) synthesized compounds including 1-(3-Methoxyphenyl)propan-2-amine derivatives and evaluated them as antineoplastic agents. Their research contributes to the understanding of this compound's potential in cancer treatment (Pettit, G., Anderson, C., Herald, D. L., Jung, M., Lee, D. J., Hamel, E., & Pettit, R., 2003).

Antibacterial Activity

Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, and Gevorgyan (2017) synthesized derivatives of 1-(3-Methoxyphenyl)propan-2-amine and studied their antibacterial activity. This highlights the compound's relevance in the development of new antimicrobial agents (Arutyunyan, N. S., Akopyan, L. A., Akopyan, R. A., Stepanyan, G. M., Panosyan, G., & Gevorgyan, G., 2017).

Preparation of Electrophilic Amination Products

Knight, Brown, Lazzari, Ricci, and Blacker (1997) investigated the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes, using derivatives of 1-(3-Methoxyphenyl)propan-2-amine. This research offers insights into synthetic chemistry applications (Knight, F. I., Brown, J. M., Lazzari, D., Ricci, A., & Blacker, A., 1997).

properties

IUPAC Name

1-(3-methoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11)6-9-4-3-5-10(7-9)12-2;/h3-5,7-8H,6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZOPEUEYCVTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)propan-2-amine hydrochloride

CAS RN

35294-10-1
Record name 3-Methoxyamphetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035294101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHOXYAMPHETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU9UK23KHL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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